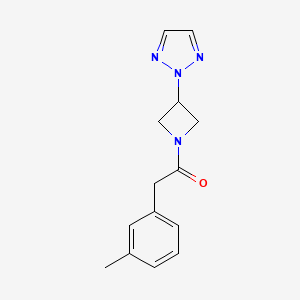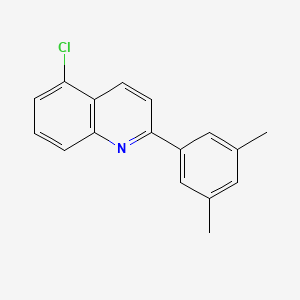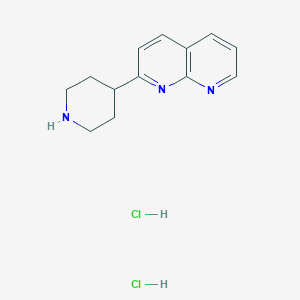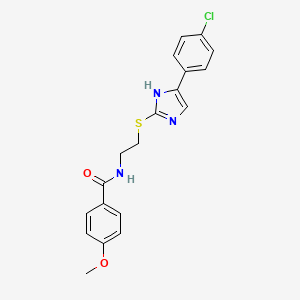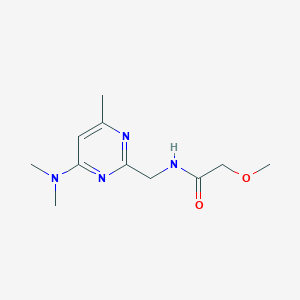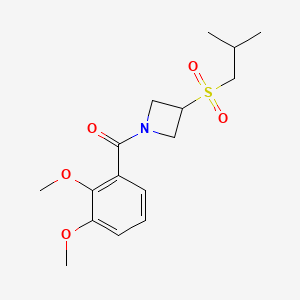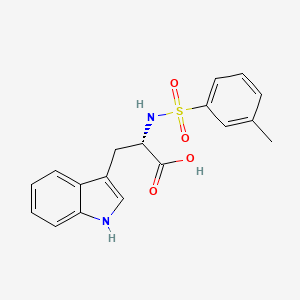
(2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid, also known as IND-3 or INDIGO-3, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. IND-3 is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone that has been shown to have anti-cancer and anti-inflammatory effects. In
Mecanismo De Acción
The mechanism of action of (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. Specifically, (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has been shown to inhibit the activity of the enzyme AKR1C3, which is involved in the synthesis of androgens and estrogen. This inhibition leads to a decrease in the levels of these hormones, which can slow the growth of hormone-sensitive cancers such as breast and prostate cancer.
Biochemical and Physiological Effects:
(2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has been shown to have antioxidant properties, which can help protect cells from oxidative damage. (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid in lab experiments is its low toxicity. (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of using (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid. One area of interest is the development of more efficient synthesis methods to improve the yield of (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid. Another area of interest is the investigation of the potential of (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid as a treatment for other types of cancer, such as lung and ovarian cancer. Additionally, further research is needed to fully understand the mechanism of action of (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid and its potential as a treatment for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid involves the reaction of 3-methylbenzenesulfonyl chloride with 1H-indole-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with L-serine to yield (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid. The overall yield of this method is approximately 40%.
Aplicaciones Científicas De Investigación
(2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has been the subject of several studies due to its potential therapeutic properties. It has been shown to have anti-cancer effects in various types of cancer, including breast, prostate, and colon cancer. (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[(3-methylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12-5-4-6-14(9-12)25(23,24)20-17(18(21)22)10-13-11-19-16-8-3-2-7-15(13)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUFTDKKOHIRFP-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(1H-indol-3-yl)-2-[(3-methylphenyl)sulfonylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

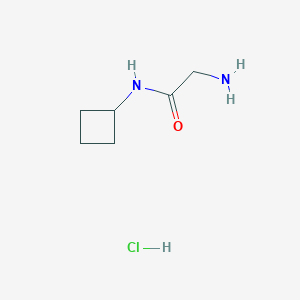
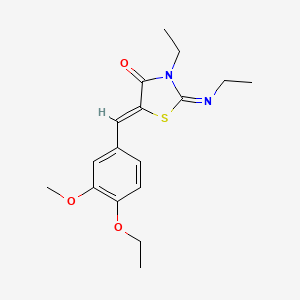
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2974922.png)
